molecular formula C17H15NO5 B2866462 Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate CAS No. 887357-29-1

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate

Cat. No.: B2866462
CAS No.: 887357-29-1
M. Wt: 313.309
InChI Key: RXNSSDDOYCPZEM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is an organic compound featuring a benzoate ester core substituted with an acetyl amino linker and a 3-formylphenoxy group. This structure combines aromatic, ester, amide, and aldehyde functionalities, making it a candidate for applications in pharmaceutical chemistry, particularly in drug design targeting enzymes or receptors requiring hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-17(21)13-5-7-14(8-6-13)18-16(20)11-23-15-4-2-3-12(9-15)10-19/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSSDDOYCPZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-formylphenol with acetic anhydride to form 3-formylphenoxyacetate. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.

    Reduction: 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is a chemical compound with applications in scientific research, including use as a building block in organic synthesis and as a reagent in various chemical reactions. It is also investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Furthermore, it is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Chemistry this compound serves as a building block in organic synthesis.
  • Biology This compound is investigated for its potential as a biochemical probe because it can interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity, and the acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.
  • Medicine this compound is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
  • Industry It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. The major product of this reaction is 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.
  • Reduction The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride. The major product of this reaction is 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.
  • Substitution The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. The major products are various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism by which Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Triazine-Based Benzoate Derivatives

, and 5 describe methyl benzoate derivatives with triazine cores, such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k). Key comparisons include:

  • Core Structure: The target compound lacks a triazine ring, instead utilizing a simpler acetyl amino linker. This reduces molecular weight and complexity compared to triazine-based analogs.
  • Functional Groups: Both compounds share a formylphenoxy group, but 5k incorporates additional methoxy and triazine substituents, which may enhance steric hindrance and alter electronic properties.
  • Synthesis: The target compound’s synthesis likely involves amide coupling between 3-formylphenoxy acetic acid and methyl 4-aminobenzoate, whereas 5k requires multi-step nucleophilic substitutions on trichlorotriazine, involving DIPEA and prolonged heating .

Quinoline-Linked Piperazine Benzoates

details compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1). Differences include:

  • Backbone: C1 features a quinoline-piperazine-carboxylate scaffold, whereas the target compound uses a direct acetyl amino linkage.
  • Biological Relevance: Quinoline derivatives often exhibit antimalarial or anticancer activity, whereas the target’s formyl group may prioritize interactions with nucleophilic residues (e.g., in enzyme inhibition).
  • Characterization: Both classes are characterized via ¹H NMR and HRMS, with C1’s quinoline protons resonating at δ ~8.5–9.0 ppm, contrasting with the target’s aldehyde proton (expected δ ~9.8–10.0 ppm) .

Pesticide Methyl Benzoate Derivatives

and list methyl benzoates like metsulfuron methyl ester , which contain sulfonylurea and triazine groups. Key distinctions:

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Target Compound : Expected to exhibit moderate melting points (~80–150°C) due to hydrogen-bonding capability from the amide and aldehyde groups.
  • Triazine Analogs (5k) : Higher melting points (79–82°C) are reported, influenced by crystalline packing from planar triazine cores .
  • Quinoline Derivatives (C1): Yellow/white solids with solubility in polar aprotic solvents (e.g., DMSO), similar to the target compound .

NMR Spectral Data

  • Formyl Group : The target’s aldehyde proton should resonate at δ ~9.8–10.0 ppm (¹H NMR), comparable to 5k’s formyl signal (δ 9.92 ppm) .
  • Methoxy Groups : In 5k, methoxy protons appear at δ 3.76 ppm, whereas the target’s ester methoxy group would resonate at δ ~3.8–4.0 ppm .

Biological Activity

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Formyl Group : Facilitates interaction with nucleophilic sites on proteins.
  • Acetylamino Linkage : May enhance binding to specific receptors.
  • Phenoxy Moiety : Contributes to the compound's solubility and overall biological activity.

This compound has a molecular formula of C18H19NO5C_{18}H_{19}NO_5 and a molar mass of approximately 341.35 g/mol.

The biological effects of this compound are primarily attributed to its interactions with various enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites, leading to inhibition or modulation of enzyme activity. Additionally, the acetylamino group may influence cellular pathways by binding to specific receptors, thereby affecting biological responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth. For instance, compounds with similar structures have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases. The acetylamino group is particularly noted for its role in influencing inflammatory responses .

Anticancer Activity

The compound's structural features suggest potential anticancer activities. Similar compounds have been evaluated for their efficacy against various cancer cell lines, including HeLa and MCF7 cells. The results indicate that derivatives of this compound could be effective in inhibiting cancer cell proliferation .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

  • Antibacterial Screening : In vitro studies demonstrated that the compound inhibited the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent.
  • Inflammation Models : Animal models have shown that treatment with this compound reduced markers of inflammation, indicating its therapeutic potential in inflammatory diseases.
  • Cancer Cell Line Testing : Investigations into its cytotoxic effects revealed significant inhibition of cancer cell growth, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
Methyl 4-formylbenzoateLacks methoxy groupPotential bioactivity
Ethyl 4-(2-formylphenoxy)benzoateDifferent positioning of formyl groupAntimicrobial properties
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideContains acetamide groupInvestigated for anti-inflammatory effects

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the compound's efficacy.

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